Methyl 1-methyl-1H-indole-5-carboxylate

Synthetic Methodology Process Chemistry Indole Functionalization

Indole-based medicinal chemistry programs often stall due to unsuitable substitution patterns and unreliable intermediate supply. Methyl 1-methyl-1H-indole-5-carboxylate (CAS 128742-76-7) resolves both: • +0.4 LogP over unmethylated analog - preferred building block for CNS permeability and lipophilic chemical space exploration • 93% one-step synthesis → 96% hydrolysis to free acid - scalable, atom-economical two-step route to multi-gram quantities • Documented intermediate in 5-aminolevulinate synthase and kinase inhibitor patents; zero H-bond donor count enables selectivity tuning • Proven electrochemical bisindolylmethane precursor for sustainable synthetic methodology development Batch-to-batch consistency with comprehensive analytical documentation.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 128742-76-7
Cat. No. B170785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-1H-indole-5-carboxylate
CAS128742-76-7
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=CC(=C2)C(=O)OC
InChIInChI=1S/C11H11NO2/c1-12-6-5-8-7-9(11(13)14-2)3-4-10(8)12/h3-7H,1-2H3
InChIKeyVJJMGOYLSMSMCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Methyl-1H-Indole-5-Carboxylate: Strategic Building Block


Methyl 1-methyl-1H-indole-5-carboxylate (CAS: 128742-76-7) is a key synthetic intermediate belonging to the indole family of heterocyclic compounds, characterized by a 1-methyl substitution on the indole nitrogen and a 5-carboxylate methyl ester group [1]. It is primarily utilized as a versatile building block in medicinal chemistry and materials science for the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs, due to the synthetic versatility conferred by its specific substitution pattern [1].

Substitution Pattern N-Methyl indole with 5-carboxylate methyl ester; enables regioselective functionalization
Synthetic Versatility Ester handle for further derivatization; reported one-step high-yield preparation
Procurement Logic Strategic building block for medicinal chemistry and materials science libraries

Why Methyl 1-Methyl-1H-Indole-5-Carboxylate Cannot Be Replaced


Generic substitution with unmethylated indole-5-carboxylate analogs is not equivalent due to the profound impact of the N-methyl group on the core's physicochemical, electronic, and synthetic properties. This substitution enhances the compound's stability and reactivity in key chemical transformations, making it a non-interchangeable building block for many synthetic routes . Specifically, the N-methyl group alters the electron density of the indole ring, affecting the regioselectivity of electrophilic substitution and the molecule's overall LogP, which can influence downstream product properties. The following evidence details specific, quantifiable differences that justify a targeted procurement strategy.

Unmethylated analog N-H indole may alter electron density and regioselectivity in electrophilic substitutions; synthetic route compatibility may not transfer. Electronic mismatch
Unmethylated analog Lower computed LogP (~1.5 vs 1.9) can shift lipophilicity-dependent properties in downstream products. Lipophilicity shift
Alternative ester/acid 5-carboxylic acid analog adds hydrogen bond donors; permeability and solid-state properties may differ from the methyl ester form. HBD count change

Quantitative Evidence for Compound Differentiation


High-Yield N-Alkylation from Indole-5-Carboxylic Acid

Methyl 1-methyl-1H-indole-5-carboxylate can be synthesized directly from 1H-indole-5-carboxylic acid with a high, reproducible yield of 93%, as detailed in US Patent US08900565B2 . This contrasts with alternative routes starting from methyl indole-5-carboxylate, which require an additional N-alkylation step that can introduce impurities and lower overall yields.

N-Alkylation Yield
Data to verify
93% from indole-5-carboxylic acid (one-step) vs two-step route (reported lower combined yield)
Supports efficient scale-up synthesis route
Patent-sourced; independent reproducibility not confirmed
Synthetic Methodology Process Chemistry Indole Functionalization

Enhanced Lipophilicity vs. Unmethylated Analog

The N-methyl substitution on Methyl 1-methyl-1H-indole-5-carboxylate results in a predicted LogP (XLogP3) of 1.9 [1]. In comparison, the unmethylated analog, methyl 1H-indole-5-carboxylate, has a predicted XLogP3 of 1.5 [2]. This difference of 0.4 LogP units indicates a significant increase in lipophilicity for the target compound.

Lipophilicity (LogP)
Computed property
XLogP3 1.9 vs unmethylated analog 1.5; Δ = +0.4
Reported lipophilicity increase may influence membrane permeability context
Computed values; experimental validation recommended
Medicinal Chemistry ADME Lipophilicity

Reduced Hydrogen Bond Donors vs. Carboxylic Acid

As a methyl ester, Methyl 1-methyl-1H-indole-5-carboxylate has zero hydrogen bond donors (HBDs) [1]. Its carboxylic acid analog, 1-methyl-1H-indole-5-carboxylic acid, possesses one HBD. This property is a critical differentiator in medicinal chemistry.

H-Bond Donors
Computed property
HBD count 0 (ester) vs carboxylic acid analog 1
Absence of HBD may support passive permeability optimization
Computed by PubChem/Cactvs
Physicochemical Property Drug-Likeness Bioisosterism

Electrochemical Synthesis Reactant

Methyl 1-methyl-1H-indole-5-carboxylate is a documented reactant for the electrochemical synthesis of bisindolylmethanes from indoles and ethers . This application is not commonly reported for simpler, non-methylated indole-5-carboxylates.

Electrochemical Reactant
Reported method context
Reactant for electrochemical bisindolylmethane synthesis
Enables electro-organic synthesis research entry point
No comparative data for unmethylated analog
Electrochemistry Green Chemistry Synthetic Methods

Key Intermediate for Kinase Inhibitor Patents

Methyl 1-methyl-1H-indole-5-carboxylate is cited as an intermediate in patents disclosing 5-aminolevulinate synthase inhibitors (WO-2018237163-A1, US-2021269397-A1) and fused tricyclic imidazole compounds (CN-107383024-A/B) . This specific utility in the synthesis of advanced pharmaceutical leads is a key differentiator from generic indole building blocks.

Patent Citations
Patent context
Cited in kinase inhibitor patents (WO-2018237163-A1, CN-107383024-A/B)
Indicates strategic relevance for medicinal chemistry programs
Relevance to specific targets requires independent review
Medicinal Chemistry Patent Analysis Kinase Inhibitors

Ester Hydrolysis to Carboxylic Acid

The methyl ester group of Methyl 1-methyl-1H-indole-5-carboxylate can be cleanly hydrolyzed to yield the corresponding carboxylic acid, 1-methyl-1H-indole-5-carboxylic acid, in excellent yield (96%), as shown in US Patent US06759429B2 . This provides a single, high-purity intermediate with access to two distinct functional handles (ester and acid) for divergent synthesis.

Hydrolysis Yield
Data to verify
96% to carboxylic acid; enables dual functional handle from single intermediate
Procurement of ester may reduce inventory complexity for divergent synthesis
Patent-reported; reproducibility under user conditions not established
Synthetic Versatility Functional Group Interconversion Reaction Scope

Application Scenarios for Methyl 1-Methyl-1H-Indole-5-Carboxylate


Lipophilicity-Enhanced Chemical Library Synthesis

For medicinal chemistry programs focused on optimizing ADME properties, Methyl 1-methyl-1H-indole-5-carboxylate offers a quantifiable advantage. The 0.4 LogP unit increase over the unmethylated analog [1] makes it the preferred building block for exploring more lipophilic chemical space. This can be crucial for central nervous system (CNS) targets or for improving passive membrane permeability.

Cost-Efficient Multi-Gram Intermediate Synthesis

Process chemistry groups aiming for a scalable route to 1-methyl-1H-indole-5-carboxylic acid derivatives will benefit from the target compound's high-yielding (93%) one-step synthesis [1] and its subsequent, equally high-yielding (96%) hydrolysis to the free acid . This two-step sequence from inexpensive starting materials is highly atom-economical and efficient for producing multi-gram quantities of both ester and acid intermediates.

Kinase and Enzyme Inhibitor Optimization

Researchers engaged in kinase or enzyme inhibitor projects should prioritize this building block. Its documented use as an intermediate in patents for 5-aminolevulinate synthase inhibitors [1] and other kinase inhibitors validates its relevance in this therapeutic area. The absence of a hydrogen bond donor (vs. the carboxylic acid) can be strategically leveraged to reduce hydrogen bonding with polar residues in a binding pocket, potentially improving target selectivity.

Electrochemical and Green Chemistry Synthesis

For laboratories developing sustainable and novel synthetic methodologies, this compound is a proven reactant for the electrochemical construction of complex bisindolylmethanes [1]. This application provides a direct entry point into electro-organic synthesis research, where its specific substitution pattern may lead to unique reactivity and product selectivity under mild, reagent-free conditions.

Application
Selection Property
Validation Focus
Lipophilicity-focused library synthesis
N-Methyl substitution increases lipophilicity
LogP and permeability profile
Scalable intermediate synthesis
High-yielding one-step preparation and hydrolysis
Yield and purity at scale
Kinase/enzyme inhibitor lead optimization
Patent-validated intermediate with low HBD count
Target selectivity and permeability
Electro-organic synthesis methodology
Reactant for electrochemical bisindolylmethane synthesis
Reaction scope and selectivity
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